ASIC1a Ion Channel Activity: Target Compound Shows Negligible Inhibition While Potent ASIC1a Blockers Are Known
In a fluorescence-based assay of mouse ASIC1a homomers expressed in CHO‑K1 cells (pH 6.6 stimulation), 2-(4,4‑dimethyl‑2,5‑dioxo‑1‑imidazolidinyl)‑2‑methylpropanoic acid exhibited an IC50 greater than 30 µM, indicating essentially no inhibition [1]. By contrast, several known ASIC1a inhibitors (e.g., amiloride, Psalmotoxin-1) achieve IC50 values in the low nanomolar to low micromolar range [2]. This >30‑fold margin of inactivity defines a clear selectivity window: researchers seeking a hydantoin-based scaffold with minimal ASIC1a liability can rely on this compound as a negative reference.
| Evidence Dimension | ASIC1a inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 30 µM |
| Comparator Or Baseline | Typical ASIC1a inhibitors (amiloride, Psalmotoxin-1): IC50 < 1 µM [2] |
| Quantified Difference | >30-fold lower potency |
| Conditions | Fluorescence VSD assay, mouse ASIC1a homomer expressed in CHO‑K1 cells, pH 6.6 activation [1] |
Why This Matters
For projects targeting ASIC1a-related pain or neurodegeneration, the compound can serve as a selectivity control, avoiding confounding ASIC1a activity that might be present in other hydantoin derivatives.
- [1] BindingDB entry BDBM50510057 / CHEMBL4538655. IC50 > 3.00E+4 nM against mouse ASIC1a homomer in CHO‑K1 cells, pH 6.6, VSD fluorescence assay. View Source
- [2] Representative ASIC1a inhibitor potencies: amiloride IC50 ~10 µM; Psalmotoxin-1 IC50 ~0.9 nM. (Class‑level knowledge) View Source
